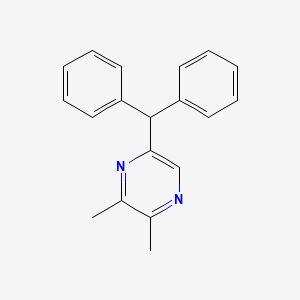
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene is a complex organolithium compound that features a lithium atom coordinated to a cyclopentadienyl ring substituted with phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the reaction of a lithium salt with a cyclopentadienyl precursor. One common method is the addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) to a zwitterionic fulvalene in benzene. This reaction results in the formation of a η5-coordinated lithium-cyclopentadienide complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the cyclopentadienyl ring.
Reduction: Reduction reactions can lead to the formation of reduced lithium-cyclopentadienyl species.
Substitution: The phenyl groups on the cyclopentadienyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce various functionalized cyclopentadienyl compounds.
科学研究应用
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organolithium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
The mechanism by which lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene exerts its effects involves the coordination of the lithium atom to the cyclopentadienyl ring. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds and the modification of existing ones .
相似化合物的比较
Similar Compounds
Similar compounds to lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene include other organolithium compounds such as:
Lithium cyclopentadienide: A simpler compound with a lithium atom coordinated to an unsubstituted cyclopentadienyl ring.
Lithium phenylcyclopentadienide: Similar to the target compound but with fewer phenyl substitutions on the cyclopentadienyl ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted cyclopentadienyl ring, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
属性
CAS 编号 |
192653-46-6 |
|---|---|
分子式 |
C23H17Li |
分子量 |
300.3 g/mol |
IUPAC 名称 |
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H17.Li/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20;/h1-17H;/q-1;+1 |
InChI 键 |
VRIPPQNDTINOJN-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)[C-]2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)

![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)

![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)




![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)

